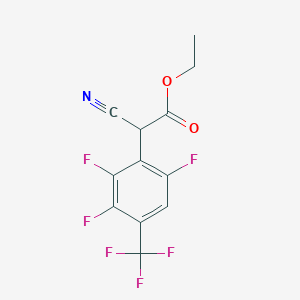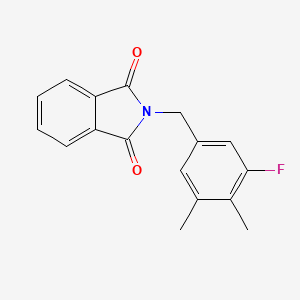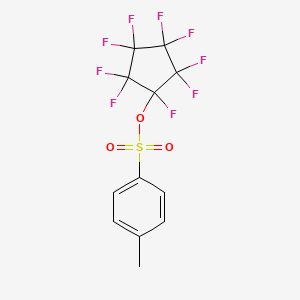
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol (MSTFBA) is a synthetic organic compound that has been used in a variety of scientific research applications. MSTFBA is an important reagent in organic synthesis, and has been used in the synthesis of a number of drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, MSTFBA has been studied for its potential biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments. The following paper will provide an overview of the synthesis of MSTFBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Applications De Recherche Scientifique
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has been used in a variety of scientific research applications. It has been used in the synthesis of a number of drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has been used in the synthesis of fluorescent compounds for use in biological imaging and in the synthesis of compounds for use in the treatment of neurological disorders.
Mécanisme D'action
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. In addition, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. In addition, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response. In addition, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has been found to have antioxidant properties, and has been found to reduce the production of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol can be toxic if ingested, and it can be irritating to the skin and eyes. In addition, it can be difficult to purify, and can react with other compounds.
Orientations Futures
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol could be used as an anti-inflammatory agent, as an antioxidant, or as an inhibitor of enzymes involved in the inflammatory response. In agriculture, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol could be used as a plant growth regulator or as a herbicide. In materials science, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol could be used as a polymerization initiator or as a cross-linking agent. In addition, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol could be used in the synthesis of other compounds, such as drugs or fluorescent compounds for use in biological imaging.
Méthodes De Synthèse
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol can be synthesized using a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the reaction of an aldehyde with thionyl chloride. The Mitsunobu reaction is the most commonly used method for the synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol, and involves the reaction of an aldehyde with an alcohol in the presence of a catalyst, such as triphenylphosphine or a phosphine oxide. The Wittig reaction involves the reaction of an aldehyde with a phosphonium salt, and the reaction of an aldehyde with thionyl chloride involves the reaction of an aldehyde with thionyl chloride in the presence of a base, such as pyridine.
Propriétés
IUPAC Name |
[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBZSUVJPDWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)





![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)